molecular formula C18H13FN6O B2731183 N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide CAS No. 881073-12-7

N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

Cat. No.: B2731183
CAS No.: 881073-12-7
M. Wt: 348.341
InChI Key: LTRJZQZGDAIROX-UHFFFAOYSA-N
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Description

N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide (CAS 881073-12-7) is a chemical compound offered for research applications. With the molecular formula C18H13FN6O and a molecular weight of 348.3, this benzohydrazide derivative is built on a pyrazolo[3,4-d]pyrimidine scaffold, which is recognized as a privileged structure in medicinal chemistry . This scaffold is known to act as a bioisostere of the purine ring, allowing it to mimic adenosine and interact with the ATP-binding sites of various kinase enzymes . Research into related pyrazolo[3,4-d]pyrimidine compounds has demonstrated significant potential in anticancer drug discovery, showing potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) and promising anti-proliferative effects against various cancer cell lines . As such, this compound serves as a valuable intermediate or tool compound for researchers in pharmaceutical development, particularly for synthesizing novel targeted therapies and for studying complex biochemical pathways and kinase interactions in diseases like cancer . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN6O/c19-13-6-8-14(9-7-13)25-17-15(10-22-25)16(20-11-21-17)23-24-18(26)12-4-2-1-3-5-12/h1-11H,(H,24,26)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRJZQZGDAIROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide typically involves the following steps:

Industrial Production Methods

This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds related to N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide exhibit promising anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have been studied for their ability to inhibit specific kinases involved in cancer progression. A study demonstrated that pyrazolo[3,4-d]pyrimidines could effectively inhibit p38 MAP kinase, which plays a critical role in cellular stress responses and inflammation associated with cancer . This inhibition leads to reduced tumor growth in various cancer models.

Antibacterial Properties

The compound has also been evaluated for its antibacterial properties. In a study assessing the antibacterial potency of synthesized pyrazole derivatives, several compounds exhibited significant activity against Gram-positive bacteria . This suggests that this compound may serve as a lead compound for developing new antibacterial agents.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of compounds is crucial in drug design. This compound serves as an excellent model for SAR studies due to its unique structural features. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets. Researchers have utilized X-ray crystallography to elucidate binding modes and optimize the potency of related compounds .

Synthesis and Characterization

The synthesis of this compound involves several steps that can be optimized for yield and purity. Recent advancements in synthetic methodologies, including microwave-assisted synthesis and solvent-free conditions, have been reported to enhance the efficiency of producing this compound . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the identity and purity of synthesized compounds.

Case Studies

Case Study 1: Inhibition of Kinases

In a notable study focusing on the inhibition of p38 MAP kinase, researchers synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The study found that these compounds could selectively bind to the ATP-binding site of the kinase, leading to significant anti-inflammatory effects in vitro and in vivo models .

Case Study 2: Antibacterial Efficacy

Another study evaluated the antibacterial efficacy of various pyrazole derivatives against Staphylococcus aureus and other pathogenic bacteria. The results demonstrated that compounds with similar structural motifs to this compound displayed potent antibacterial activity, suggesting potential applications in treating bacterial infections resistant to conventional antibiotics .

Data Table: Summary of Key Findings

Application Findings
Anticancer ActivityInhibits p38 MAP kinase; reduces tumor growth in cancer models .
Antibacterial ActivitySignificant activity against Gram-positive bacteria .
SAR StudiesUnique structural features enhance interactions with biological targets; optimized binding modes .
Synthesis TechniquesMicrowave-assisted synthesis improves yield; characterized using NMR and mass spectrometry .

Mechanism of Action

The mechanism of action of N’-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide involves:

Comparison with Similar Compounds

Table 2: Reported Bioactivities of Pyrazolo[3,4-d]Pyrimidine Derivatives

Compound Class Substituents Target/Activity IC50/EC50 References
Bisarylureas (e.g., 1n, 1r) 4-Arylurea groups Pan-RAF kinase inhibition <100 nM (RAF1)
Chromenone analogs (e.g., 53) Chromen-4-one moiety Antiproliferative (unspecified cancer) Not quantified
Benzohydrazides (e.g., 3, 10) Methoxy/hydroxybenzohydrazide Kinase inhibition (inferred) N/A

Key Observations:

  • Methoxy and hydroxy substituents in benzohydrazide analogs () may modulate solubility and binding affinity, though explicit data are lacking .

Substituent-Driven Property Modifications

  • Fluorine Substituents: The 4-fluorophenyl group in the target compound likely enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., 1-(3-methylphenyl) in ) .
  • Aryl vs. Alkyl Groups: Arylurea derivatives () exhibit higher melting points and lower yields than alkyl-substituted benzohydrazides, reflecting synthetic challenges in handling bulky substituents .

Biological Activity

N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, focusing on its antitumor, anti-inflammatory, and antimicrobial effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-fluorophenyl group and a benzohydrazide moiety. This structural configuration is believed to enhance its biological activity through specific interactions with molecular targets in various pathways.

Antitumor Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antitumor properties. For instance, compounds similar to this compound have shown inhibitory activity against key oncogenic pathways:

  • Targeted Inhibition : The compound has been identified as a potent inhibitor of BRAF(V600E) and EGFR, which are critical in many cancers. In vitro studies demonstrated IC50 values indicating effective growth inhibition across various cancer cell lines (e.g., NCI-60 panel) .
  • Mechanism of Action : The compound interacts with the ATP-binding site of kinases involved in tumor progression. Structural studies have revealed unique binding interactions that contribute to its selectivity and potency .

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by modulating key inflammatory pathways:

  • p38 MAP Kinase Inhibition : Similar compounds have been shown to inhibit p38 MAP kinase, leading to reduced production of pro-inflammatory cytokines. This inhibition is crucial for conditions such as rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Activity

The compound also displays antimicrobial effects:

  • Broad Spectrum Activity : Studies have reported that pyrazole derivatives can inhibit a range of pathogens, including bacteria and fungi. For example, derivatives demonstrated effective antifungal activity against several phytopathogenic fungi with IC50 values ranging from 11.91 to 28.84 µg/mL .

Case Studies

Several studies highlight the biological efficacy of related compounds:

  • In Vitro Studies : A series of pyrazole derivatives were tested against cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
  • In Vivo Studies : Animal models treated with pyrazole derivatives exhibited significant tumor regression compared to control groups, supporting the potential for clinical applications .

Research Findings Table

Activity Type Target IC50/Effectiveness Reference
AntitumorBRAF(V600E), EGFREffective across NCI-60 lines
Anti-inflammatoryp38 MAP KinaseSignificant inhibition
AntimicrobialVarious fungiIC50 values: 11.91 - 28.84 µg/mL

Q & A

Q. What are the optimal synthetic routes for N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by functionalization with a 4-fluorophenyl group and subsequent benzohydrazide conjugation. Key steps include:

  • Core formation : Cyclization of pyrazole precursors with nitriles or amidines under reflux conditions (e.g., ethanol, DMF) .
  • Substituent introduction : Nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for fluorophenyl groups) .
  • Hydrazide conjugation : Reaction with benzoyl chloride derivatives in anhydrous solvents (e.g., THF, DCM) .

Q. Critical factors :

  • Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates but may require rigorous drying .
  • Catalysts : Triethylamine or Pd(PPh₃)₄ improves coupling efficiency .
  • Temperature : Controlled heating (60–100°C) minimizes side reactions like hydrolysis .

Q. Yield optimization :

ConditionYield RangeReference
Ethanol, 80°C55–65%
DMF, Pd catalyst70–75%

Q. What spectroscopic methods are most effective for structural validation of this compound?

1H/13C NMR and IR spectroscopy are critical for confirming the pyrazolo[3,4-d]pyrimidine core and substituent positions:

  • NMR :
    • Pyrazole protons appear as singlets at δ 8.2–8.5 ppm .
    • Fluorophenyl aromatic protons show splitting (J = 8–9 Hz) due to para-fluorine coupling .
    • Hydrazide NH protons resonate as broad peaks at δ 10.0–11.1 ppm .
  • IR : Stretching vibrations for C=O (1650–1680 cm⁻¹) and N-H (3200–3350 cm⁻¹) confirm the hydrazide moiety .

Mass spectrometry (HRMS) validates molecular weight, with typical [M+H]+ peaks at m/z 380–385 .

Advanced Research Questions

Q. How does the fluorophenyl substituent influence the compound’s biological activity, and what structure-activity relationships (SAR) have been observed?

The 4-fluorophenyl group enhances lipophilicity and target binding affinity by:

  • Inducing electron-withdrawing effects, stabilizing π-π interactions with kinase active sites (e.g., FLT3, CDK2) .
  • Improving metabolic stability compared to non-fluorinated analogs .

Q. SAR insights :

Substituent ModificationActivity ChangeReference
Replacement with Cl or CH₃Reduced IC₅₀ (2–5 fold)
Para- vs. meta-fluorinePara > meta (10x selectivity)

Q. How can contradictory data on anticancer efficacy across studies be resolved?

Discrepancies in IC₅₀ values (e.g., 0.5 μM vs. 5 μM in leukemia cell lines) may arise from:

  • Assay variability : Use of MTT vs. ATP-based luminescence assays .
  • Cell line heterogeneity : Differential expression of target kinases (e.g., FLT3-ITD mutants vs. wild-type) .
  • Solubility limitations : DMSO concentrations >0.1% may artifactually reduce activity .

Q. Mitigation strategies :

  • Standardize assay protocols (e.g., CellTiter-Glo® for consistency).
  • Validate target engagement via kinase profiling panels (e.g., Eurofins DiscoverX) .

Q. What computational methods are suitable for predicting binding modes with kinase targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to model interactions:

  • Key residues : Hydrogen bonding with pyrimidine N1 and hydrophobic interactions with fluorophenyl .
  • Free energy calculations (MM-PBSA) : Predict ΔG values correlating with experimental IC₅₀ .

Validation : Compare docking poses with co-crystallized analogs (PDB: 4XTL for FLT3) .

Q. How can regioselectivity challenges during functionalization be addressed?

Undesired byproducts (e.g., N7 vs. N1 substitution) are mitigated by:

  • Protecting groups : Use of Boc or Fmoc on reactive amines .
  • Catalytic systems : Pd/XPhos ligands enhance selectivity for C4 over C2 positions .
  • Solvent effects : Non-polar solvents (toluene) favor kinetic control .

Q. Table 1. Representative Biological Activity Data

Cell LineIC₅₀ (μM)Target KinaseReference
MV4-11 (AML)0.45FLT3-ITD
HCT-116 (CRC)3.2CDK2
HEK293 (Control)>10N/A

Q. Table 2. Solvent Effects on Synthesis Yield

SolventDielectric ConstantYield (%)
DMF36.775
Ethanol24.365
THF7.550

Q. Key Recommendations for Researchers

  • Prioritize kinase profiling to clarify mechanistic ambiguities.
  • Optimize solubility via PEG-based formulations for in vivo studies.
  • Cross-validate synthetic protocols using orthogonal analytical methods (e.g., HPLC purity >98%) .

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